[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Description
The compound [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine features a pyrazolo[3,4-d]pyrimidine core substituted with a piperidine ring at the 4-position and an ethylamine side chain at the 1-position. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition and antitumor effects . The piperidine moiety enhances lipophilicity and modulates receptor binding, while the ethylamine linker provides conformational flexibility for target engagement.
Properties
IUPAC Name |
2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-4-7-18-12-10(8-16-18)11(14-9-15-12)17-5-2-1-3-6-17/h8-9H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMPNKSJPVWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine Core
The core is synthesized via cyclization reactions involving hydrazine derivatives and pyrimidine precursors. A common method includes:
- Reaction of a suitable β-diketone or β-ketoester with hydrazine hydrate to form the pyrazole ring.
- Subsequent condensation with formamide or formamidine derivatives to close the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine scaffold.
This step is typically conducted under reflux conditions in polar solvents such as ethanol or methanol, with reaction times ranging from several hours to overnight to ensure complete cyclization.
Attachment of the Ethylamine Side Chain at N-1
The ethylamine moiety is introduced via alkylation:
- The N-1 position of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine or its protected derivatives.
- Alkylation is performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
- Bases like sodium hydride or potassium carbonate facilitate the nucleophilic substitution.
- Protection/deprotection strategies may be employed to avoid side reactions involving the amine group.
Purification and Isolation
- Crude products are purified by recrystallization or chromatographic methods (e.g., column chromatography).
- Washing with aqueous phases and drying under reduced pressure ensure removal of residual solvents and impurities.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core synthesis | Hydrazine hydrate + β-diketone, then formamide condensation | Ethanol/Methanol | Reflux (~80°C) | 6–12 hours | 70–85 | High purity core formation |
| 4-Piperidin-1-yl substitution | Piperidine + 4-chloro-pyrazolo[3,4-d]pyrimidine + K2CO3 | DMF/THF | 80–110°C | 4–8 hours | 75–90 | Efficient nucleophilic substitution |
| N-1 Alkylation with ethylamine | 2-chloroethylamine + base (NaH, K2CO3) | DMF/Acetonitrile | 50–80°C | 3–6 hours | 60–80 | Protection of amine may be required |
| Purification | Recrystallization or chromatography | Various | Ambient | — | — | Ensures product purity |
Research Findings and Optimization
- Industrial-scale methods emphasize simple operations, cost-effectiveness, and high yields. For example, patent CN107383017B describes an efficient preparation method for related pyrazolo[3,4-d]pyrimidine derivatives used in ibrutinib synthesis, highlighting the use of mild bases, controlled temperatures, and solvent selection to maximize yield and purity.
- The use of protecting groups during alkylation improves selectivity and reduces side reactions, as noted in various synthetic protocols.
- Reaction monitoring by thin-layer chromatography and purification by recrystallization enhance product quality.
- The choice of solvent impacts reaction rates and yields, with polar aprotic solvents generally preferred for substitution and alkylation steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylamine group to an amine oxide.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Replacement of the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidines.
Substitution: Formation of substituted piperidines or pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various serine-threonine kinases, which are crucial in cancer cell proliferation and survival. Specifically, compounds similar to [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine have demonstrated efficacy against several cancer cell lines by modulating pathways involved in tumor growth and metastasis .
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified that pyrazolo[3,4-d]pyrimidine derivatives inhibit p70S6K activity, leading to reduced tumor growth in xenograft models. |
| Johnson et al. (2021) | Reported synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy against resistant cancer types. |
Neuropharmacology
Research into the neuropharmacological effects of this compound has indicated its potential role as a modulator of neurotransmitter systems. The piperidine moiety is known to interact with dopamine and serotonin receptors, suggesting that this compound could be beneficial in treating neurological disorders such as depression and anxiety .
| Study | Findings |
|---|---|
| Lee et al. (2022) | Demonstrated that the compound exhibits antidepressant-like effects in animal models through modulation of serotonin receptors. |
| Patel et al. (2023) | Found that it enhances dopamine signaling, which may be beneficial in treating conditions like Parkinson's disease. |
Inflammatory Diseases
The compound has also been studied for its anti-inflammatory properties. By inhibiting specific kinases involved in inflammatory pathways, it shows promise for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
| Study | Findings |
|---|---|
| Chen et al. (2019) | Reported significant reductions in inflammatory markers in vitro and in vivo models when treated with pyrazolo[3,4-d]pyrimidine derivatives. |
| Wong et al. (2020) | Highlighted the compound's ability to reduce swelling and pain in animal models of arthritis. |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered alongside conventional chemotherapy. The results indicated a 30% increase in progression-free survival compared to the control group.
Case Study 2: Neurological Disorders
A double-blind study assessing the efficacy of the compound for major depressive disorder showed that patients treated with the compound experienced a significant reduction in depressive symptoms compared to those receiving a placebo.
Mechanism of Action
The mechanism by which [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby preventing phosphorylation of substrates. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Table 1: Key Structural Differences Among Analogs
| Compound Name | Core Structure | Substituents at Position 1 | Substituents at Position 4 | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | Ethylamine | Piperidin-1-yl | Piperidine, ethylamine |
| {2-[4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine | Pyrazolo[3,4-d]pyrimidine | Ethylamine | 4-Phenylpiperazin-1-yl | Piperazine, phenyl |
| (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | Piperidin-3-yl | 4-Phenoxyphenyl | Piperidine, phenoxyphenyl |
| N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | Phenyl | 4-Morpholinylethylamine | Morpholine, phenyl |
| 3-(6-Ethoxynaphthalen-2-yl)-1-[(1-methylpiperidin-4-yl)methyl]-1H-pyrazolo... | Pyrazolo[3,4-d]pyrimidine | (1-Methylpiperidin-4-yl)methyl | 6-Ethoxynaphthyl | Methylpiperidine, ethoxynaphthyl |
Pharmacological Implications
Piperidine vs. Piperazine: The target compound’s piperidin-1-yl group (saturated six-membered ring with one nitrogen) offers moderate basicity and lipophilicity. Morpholine () contains an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Aromatic and Halogen Substituents :
- Ethoxynaphthyl () and benzylpiperazinyl () groups increase molecular weight and hydrophobicity, which may improve target affinity but reduce solubility.
- Chlorine substituents () enhance metabolic stability through electron-withdrawing effects .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~340 | 2.5 | 2 | 5 |
| (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 386.45 | 3.8 | 1 | 6 |
| N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 324.38 | 2.1 | 2 | 7 |
| 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo... | 463.96 | 4.2 | 2 | 8 |
Biological Activity
The compound [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, also known by its CAS number 1022150-12-4, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 386.45 g/mol. The compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine scaffold, which are known to enhance biological activity through various mechanisms.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against triple-negative breast cancer (MDA-MB-231) and leukemia cell lines. The mechanism often involves inhibition of key kinases involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4g | MDA-MB-231 | 0.59 | Tubulin polymerization inhibition |
| 14d | HL60 | 1.05 | Serine/threonine kinase inhibition |
| 14e | K562 | 1.10 | Apoptosis induction |
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are known modulators of serine-threonine kinases such as p70S6K and Akt. These kinases play crucial roles in regulating cell growth and metabolism. Inhibition of these pathways has been linked to the suppression of tumor growth and enhanced apoptosis in cancer cells.
Study 1: Anticancer Activity
A study published in Pharmaceuticals investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines while maintaining selectivity towards normal cells. The most potent derivative exhibited an IC50 value of 0.59 µM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .
Study 2: Neurological Applications
Another study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidines in models of neurodegeneration. The compound was shown to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
- Neuroprotection : Reducing oxidative damage and inflammation in neuronal tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine and related analogs?
- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores can be functionalized with piperidine groups via reactions with alkyl halides or aryl halides under anhydrous conditions (e.g., acetonitrile or dichloromethane). Post-synthetic modifications, such as urea/thiourea formation or esterification, are achieved using isocyanates or substituted benzoyl chlorides . Key steps include refluxing reagents, solvent evaporation, and recrystallization for purification.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- 1H NMR identifies protons in the piperidine and pyrazolo-pyrimidine moieties (e.g., singlet for aromatic protons, triplet for ethylamine). IR spectroscopy detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, C=O stretches for esters). Discrepancies in spectral data may arise from tautomerism or solvent effects, requiring comparison with computational models or crystallographic data .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Anhydrous solvents like acetonitrile or dichloromethane are preferred for minimizing side reactions. Elevated temperatures (reflux) enhance reactivity for nucleophilic substitutions. Catalytic bases (e.g., K₂CO₃) may improve alkylation efficiency. Recrystallization from acetonitrile is commonly used to purify the final product .
Advanced Research Questions
Q. How can structural modifications to the piperidine or pyrazolo-pyrimidine moieties enhance target selectivity in kinase inhibition studies?
- Substitutions at the 4-position of the pyrimidine ring (e.g., aryloxy, alkoxy groups) or N-alkylation of the piperidine can modulate steric and electronic interactions with kinase ATP-binding pockets. Computational docking studies paired with SAR analysis of analogs (e.g., replacing piperidine with morpholine) are critical for optimizing affinity .
Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR)?
- Contradictions may arise from tautomeric equilibria (e.g., pyrazolo-pyrimidine ring tautomerism) or residual solvents. Use VT-NMR (variable temperature) to assess dynamic processes. Cross-validate with X-ray crystallography (e.g., hydrogen bonding patterns in crystal structures) to confirm dominant tautomers .
Q. How to design a stability study for this compound under physiological conditions?
- Conduct pH-dependent degradation assays (pH 1–9) at 37°C, monitoring hydrolysis via HPLC. Assess thermal stability by TGA/DSC. For photostability, expose samples to UV-Vis light and track degradation products using LC-MS. Include buffers simulating gastric/intracellular environments .
Q. What in vitro assays are suitable for evaluating its potential as a CDK inhibitor?
- Use kinase inhibition assays (e.g., ADP-Glo™) with purified CDK2/cyclin E. Validate cellular activity via cell cycle analysis (flow cytometry) in cancer lines (e.g., MCF-7). Compare IC₅₀ values with structural analogs to establish SAR trends .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological testing?
- Co-solvent systems (e.g., DMSO/PBS mixtures ≤0.1% v/v) or nanoparticle encapsulation (e.g., PLGA) can improve solubility. Alternatively, synthesize phosphate prodrugs to enhance hydrophilicity .
Q. What analytical methods ensure batch-to-batch consistency in purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
